Fusapyrone

Description

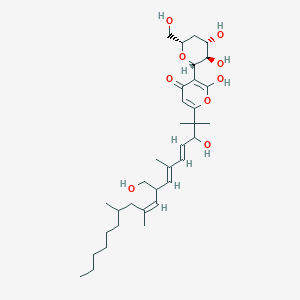

Neofusapyrone is a natural product found in Fusarium, Acremonium, and Fusarium incarnatum with data available.

Properties

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECQDWUNPZALD-ZBNIOBMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Role of the Polyketide Synthase FmPKS40 in the Biosynthesis of the Antifungal Agent Fusapyrone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal secondary metabolite fusapyrone, a γ-pyrone polyketide produced by the phytopathogen Fusarium mangiferae, exhibits significant antifungal properties, marking it as a compound of interest for agrochemical and pharmaceutical development.[1][2] Its complex, highly functionalized structure originates from a sophisticated biosynthetic pathway orchestrated by a dedicated gene cluster. Central to this pathway is FmPKS40, an iterative Type I polyketide synthase (PKS). This technical guide provides a comprehensive overview of the methodologies and scientific rationale required to characterize the function of FmPKS40. We will detail the genetic, biochemical, and analytical strategies employed to definitively link this enzyme to fusapyrone production, offering field-proven protocols and insights for researchers aiming to explore and engineer fungal natural product biosynthesis.

Introduction: The Convergence of Plant Pathology and Natural Product Discovery

Fusarium mangiferae is a notable plant pathogen, recognized as a primary causative agent of mango malformation disease (MMD), which curtails fruit yield by inducing abnormalities in vegetative and floral tissues.[3][4][5] Like many pathogenic fungi, F. mangiferae produces a diverse arsenal of secondary metabolites, which are thought to contribute to its ecological fitness and virulence.[6] Among these are the fusapyrones, including fusapyrone and its analogue, deoxyfusapyrone.

Originally isolated from Fusarium semitectum, these compounds have demonstrated considerable antifungal activity against a range of plant pathogenic and mycotoxigenic fungi, such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea.[2] This bioactivity, coupled with low zootoxicity, positions fusapyrone as a promising candidate for biotechnological applications.[2] The chemical structure of fusapyrone, a hexa-methylated undecaketide with a distinctive γ-pyrone ring system, strongly suggests a polyketide origin.[6] This guide focuses on the key enzyme responsible for assembling this polyketide backbone, FmPKS40, and the experimental workflows required to validate its function.

The Fusapyrone Biosynthetic Machinery

The genetic blueprint for fusapyrone biosynthesis is encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). Co-expression studies in F. mangiferae have identified a seven-gene cluster, designated FmFPY, that is transcriptionally active under fusapyrone-inducing conditions.[6]

The Central Role of the FmPKS40 Polyketide Synthase

Fungal Type I PKSs are large, multi-domain enzymes that iteratively condense acetyl-CoA and malonyl-CoA units to construct a polyketide chain. The domain architecture of the PKS dictates the structure of the final product. FmPKS40 is the core synthase of the FmFPY cluster, responsible for assembling the undecaketide backbone of fusapyrone.[6]

The FmFPY Gene Cluster and Putative Tailoring Enzymes

Beyond the PKS, the BGC contains genes encoding "tailoring" enzymes that modify the polyketide backbone to yield the final fusapyrone structure. The identified FmFPY cluster (FMAN_00002 through FMAN_00008) includes genes with predicted functions essential for the complete biosynthesis.[6]

| Gene ID (FmFPY) | Putative Function | Predicted Role in Fusapyrone Biosynthesis |

| FmFPY1 (FMAN_00008) | FmPKS40 (Polyketide Synthase) | Catalyzes the formation of the C22 undecaketide backbone. |

| FmFPY2 (FMAN_00007) | UDP-glycosyltransferase | Attachment of the deoxy-xylo-hexopyranosyl moiety. |

| FmFPY3 (FMAN_00006) | FAD-dependent monooxygenase | Oxidative modifications (e.g., hydroxylations) of the polyketide chain. |

| FmFPY4 (FMAN_00005) | Short-chain dehydrogenase/reductase | Reduction steps during polyketide chain assembly. |

| FmFPY5 (FMAN_00004) | MFS transporter | Export of fusapyrone or intermediates out of the cell. |

| FmFPY6 (FMAN_00003) | Acyl-CoA synthetase | Activation of fatty acids or intermediates. |

| FmFPY7 (FMAN_00002) | Cytochrome P450 hydroxylase | Site-specific hydroxylation of the polyketide backbone or sugar moiety. |

Proposed Biosynthetic Pathway

The biosynthesis is initiated by FmPKS40, which iteratively condenses one acetyl-CoA starter unit with ten malonyl-CoA extender units. The resulting undecaketide is then sequentially modified by the tailoring enzymes within the cluster, including hydroxylation, glycosylation, and cyclization to form the γ-pyrone ring, before being exported from the cell.

Experimental Validation: A Step-by-Step Guide

To empirically validate the role of FmPKS40, a multi-faceted approach combining genetics, analytical chemistry, and bioinformatics is required. The core principle is to demonstrate that the absence of the FmPKS40 gene directly results in the abolition of fusapyrone production.

Workflow for Functional Characterization

The logical flow of experimentation involves generating a targeted gene knockout, cultivating the mutant and wild-type strains under producing conditions, extracting metabolites, and analyzing the chemical profiles to detect the presence or absence of fusapyrone.

Protocol 1: Gene Knockout of FmPKS40 via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a robust and widely adopted method for genetic manipulation of filamentous fungi, including Fusarium species.[7][8] It leverages the natural ability of A. tumefaciens to transfer a segment of its DNA (T-DNA) into a host genome.

Causality: The goal is to replace the native FmPKS40 gene with a selectable marker, such as the hygromycin B resistance gene (hph). This creates a null mutant that can be definitively tested for its ability to produce fusapyrone.

Step-by-Step Methodology:

-

Construct the Knockout Vector:

-

Using PCR, amplify ~1 kb fragments corresponding to the 5' and 3' flanking regions of the FmPKS40 open reading frame from F. mangiferae genomic DNA.

-

Amplify the hygromycin B phosphotransferase (hph) cassette from a suitable template plasmid (e.g., pCSN44).

-

Using Gibson assembly or restriction-ligation, clone the 5' flank, the hph cassette, and the 3' flank sequentially into a binary vector suitable for Agrobacterium (e.g., pCAMBIA series). The final construct should have the arrangement: 5'-Flank - hph - 3'-Flank.

-

Transform the final binary vector into a competent A. tumefaciens strain (e.g., AGL-1).

-

-

Prepare Fungal and Bacterial Cultures:

-

Grow F. mangiferae on V8 juice agar for 5-7 days to induce sporulation.[9] Harvest conidia by flooding the plate with sterile water and filtering through miracloth. Adjust the spore suspension to 1 x 10⁷ conidia/mL.

-

Grow the engineered A. tumefaciens strain in LB medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8. Pellet the cells, wash, and resuspend in induction medium (e.g., IMAS) containing 200 µM acetosyringone. Incubate for 6 hours at 28°C.

-

-

Co-cultivation:

-

Mix 100 µL of the fungal spore suspension with 100 µL of the induced A. tumefaciens culture on a nitrocellulose membrane placed on a plate of induction medium.

-

Incubate at 25°C for 48-72 hours in the dark.

-

-

Selection and Purification of Transformants:

-

Transfer the membrane to a plate of Potato Dextrose Agar (PDA) supplemented with 100 µg/mL hygromycin B (to select for fungal transformants) and 200 µM cefotaxime (to inhibit Agrobacterium growth).

-

Incubate for 5-10 days until resistant colonies appear.

-

Isolate individual resistant colonies to fresh selective plates. Perform single-spore isolation to ensure homokaryotic transformants.[9]

-

-

Verification of Gene Replacement:

-

PCR Screening: Use primers that bind outside the original flanking regions and within the hph cassette to confirm homologous recombination. A wild-type strain should yield no product, while a successful knockout will yield a product of a predictable size.

-

Southern Blot (Self-Validating): This is the definitive confirmation. Digest genomic DNA from wild-type and putative mutants with a restriction enzyme. Probe with a radiolabeled DNA fragment corresponding to the FmPKS40 gene or its flank. A successful single-copy replacement will show a distinct band shift compared to the wild-type.

-

Protocol 2: Cultivation and Metabolite Analysis

Causality: To compare the metabolic profiles of the wild-type and the ΔfmPKS40 mutant, both must be grown under conditions known to induce fusapyrone biosynthesis. The subsequent chemical analysis must be sensitive and specific enough to detect fusapyrone.

Step-by-Step Methodology:

-

Fungal Cultivation:

-

Prepare a liquid pre-culture by inoculating wild-type and verified ΔfmPKS40 strains into 100 mL of Darken medium and incubating for 3 days at 30°C, 180 rpm.[9]

-

Prepare the fusapyrone-inducing medium: ICI medium supplemented with 6 mM NaNO₃ as the sole nitrogen source. High nitrogen concentrations (e.g., 60 mM glutamine or 120 mM NaNO₃) are known to repress production.[6]

-

Inoculate 50 mL of the inducing medium with 0.5 mL of the pre-culture.

-

Incubate for 7 days at 30°C, 180 rpm in the dark.[9]

-

-

Metabolite Extraction:

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

-

Resuspend the dried extract in a known volume of methanol for HPLC-HRMS analysis.

-

-

HPLC-HRMS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[10]

-

Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.[9]

-

Gradient: Start at 30% B, increase to 95% B over 8.5 minutes, hold for 2 minutes, then re-equilibrate. Flow rate: 0.35 mL/min.[9]

-

MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor for the exact mass of fusapyrone ([M+H]⁺) and deoxyfusapyrone ([M+H]⁺).

-

Analysis: Compare the chromatograms of the wild-type and ΔfmPKS40 extracts. The absence of peaks corresponding to the exact mass and retention time of fusapyrone and deoxyfusapyrone in the mutant extract, while present in the wild-type, provides conclusive evidence of FmPKS40's essential role.[6]

-

Data Presentation and Interpretation

Metabolite Production Analysis

The results from the HPLC-HRMS analysis should be tabulated to clearly show the impact of the FmPKS40 deletion.

| Strain | Compound | Retention Time (min) | Detected Ion ([M+H]⁺) | Peak Area (Arbitrary Units) |

| F. mangiferae WT | Fusapyrone | ~7.5 | m/z 619.4260 | 1.5 x 10⁷ |

| F. mangiferae WT | Deoxyfusapyrone | ~8.1 | m/z 603.4311 | 4.2 x 10⁶ |

| F. mangiferae ΔfmPKS40 | Fusapyrone | - | Not Detected | 0 |

| F. mangiferae ΔfmPKS40 | Deoxyfusapyrone | - | Not Detected | 0 |

Note: Exact masses and retention times are illustrative and should be determined empirically.

Biological Activity of Fusapyrones

The significance of this biosynthetic pathway is underscored by the biological activity of its products. Minimum Inhibitory Concentration (MIC) data highlights its potential as an antifungal agent.

| Test Organism | Fusapyrone MIC (µg/mL) | Deoxyfusapyrone MIC (µg/mL) | Reference Antifungal (Nystatin) MIC (µg/mL) |

| Botrytis cinerea | 0.78 - 6.25 | >6.25 | 1.56 |

| Aspergillus parasiticus | 0.78 - 6.25 | >6.25 | 3.12 |

| Penicillium verrucosum | 1.56 | 6.25 | 3.12 |

| Alternaria alternata | 3.12 | >15 | 1.56 |

| Fusarium graminearum | >15 | >15 | 6.25 |

| Candida albicans | >15 | >15 | 1.56 |

Data synthesized from published studies.[2]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a self-validating system to unequivocally demonstrate the function of the polyketide synthase FmPKS40 as the foundational enzyme in fusapyrone biosynthesis. The targeted deletion of FmPKS40 leads to the complete abrogation of fusapyrone and deoxyfusapyrone production, a result that is both necessary and sufficient to establish its role.

For drug development professionals, this knowledge opens several avenues. The heterologous expression of the entire FmFPY cluster in a chassis organism like Aspergillus oryzae could enable scalable production and bypass the complexities of cultivating a phytopathogen.[11][12] Furthermore, understanding the function of the tailoring enzymes provides a roadmap for combinatorial biosynthesis, allowing for the generation of novel fusapyrone analogues with potentially enhanced potency, stability, or spectrum of activity through targeted gene modification. The elucidation of this pathway is a critical step in harnessing the chemical potential of fungal secondary metabolism for human benefit.

References

-

Chen, Y., et al. (2017). Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum. Bio-protocol, 7(22), e2623. [Link]

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]

-

Britz, H., Wingfield, M. J., & Marasas, W. F. O. (2002). Fusarium mangiferae. Wikipedia. [Link]

-

Mullins, E. D., et al. (2001). Agrobacterium-Mediated Transformation of Fusarium oxysporum: An Efficient Tool for Insertional Mutagenesis and Gene Transfer. Phytopathology, 91(2), 173-180. [Link]

-

Covert, S. F., et al. (2001). Agrobacterium tumefaciens-mediated transformation of Fusarium circinatum. Mycological Research, 105(3), 259-264. [Link]

-

Freeman, S., et al. (2015). MANGO MALFORMATION DISEASE: ETIOLOGY, EPIDEMIOLOGY AND MANAGEMENT. Acta Horticulturae, (1075), 185-192. [Link]

-

Van der Merwe, G. (2009). Agrobacterium tumefaciens-mediated transformation of Fusarium oxysporum f. sp. cubense for pathogenicity gene analysis. UPSpace Repository. [Link]

-

Queensland Government. (2021). Mango malformation disease. Business Queensland. [Link]

-

Freeman, S., et al. (2015). MANGO MALFORMATION DISEASE: ETIOLOGY, EPIDEMIOLOGY AND MANAGEMENT. Acta Horticulturae. [Link]

-

Oakley, B. R., et al. (2018). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host. Methods in Molecular Biology, 1671, 277-293. [Link]

-

IPPC. (2022). Fusarium mangiferae (mango malformation disease) in the Northern Territory. International Plant Protection Convention. [Link]

-

Oikawa, H., et al. (2022). Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites. Bioscience, Biotechnology, and Biochemistry, 86(3), 287-293. [Link]

-

Altomare, C., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Natural Toxins, 7(4), 133-137. [Link]

-

Harvey, C. J. B., et al. (2021). Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase. Journal of Fungi, 7(12), 1079. [Link]

-

Xu, W., et al. (2010). Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae. Journal of the American Chemical Society, 132(44), 15771-15780. [Link]

-

Harvey, C. J. B., et al. (2021). Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase. Leibniz University Hannover Repository. [Link]

-

Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. [Link]

-

Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PMC - NIH. [Link]

-

Altomare, C., et al. (1999). High performance liquid chromatography for the analysis of fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. ResearchGate. [Link]

-

Oikawa, H., et al. (2021). Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host selective ACR-toxins: Co-production of minor metabolites. ResearchGate. [Link]

-

Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]

-

Malysheva, S. V., et al. (2019). Development and Comparison of Two Multiresidue Methods for the Determination of 17 Aspergillus and Fusarium Mycotoxins in Cereals Using HPLC-ESI-TQ-MS/MS. Frontiers in Microbiology, 10, 396. [Link]

Sources

- 1. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fusarium mangiferae - Wikipedia [en.wikipedia.org]

- 4. MANGO MALFORMATION DISEASE: ETIOLOGY, EPIDEMIOLOGY AND MANAGEMENT - ishs [ishs.org]

- 5. MANGO MALFORMATION DISEASE: ETIOLOGY, EPIDEMIOLOGY AND MANAGEMENT [actahort.org]

- 6. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 7. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum | Springer Nature Experiments [experiments.springernature.com]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development and Comparison of Two Multiresidue Methods for the Determination of 17 Aspergillus and Fusarium Mycotoxins in Cereals Using HPLC-ESI-TQ-MS/MS [frontiersin.org]

- 11. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 12. Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusapyrone's Enigmatic Antifungal Action: A Proposed Mechanism and Blueprint for Elucidation

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusapyrone, a polyketide-derived secondary metabolite from Fusarium species, presents a compelling case for antifungal drug development. It exhibits potent and selective activity against a range of economically and clinically relevant filamentous fungi while demonstrating notably low toxicity to animal cells.[1][2] Despite its promise, the precise molecular mechanism underpinning its antifungal efficacy remains a critical knowledge gap.[3] This guide synthesizes the current understanding of fusapyrone's biological activity and, in the absence of a confirmed mechanism, puts forth a primary hypothesis: Fusapyrone disrupts fungal bioenergetics by directly inhibiting the mitochondrial F1Fo-ATP synthase. Drawing parallels from other Fusarium metabolites known to target mitochondrial respiration[4], we provide a comprehensive, step-by-step experimental blueprint designed to rigorously test this hypothesis and definitively elucidate its mode of action.

Part 1: The Known Landscape - Characterization of Fusapyrone's Antifungal Profile

Fusapyrone and its naturally occurring analog, deoxyfusapyrone, are α-pyrone compounds first isolated from Fusarium semitectum.[1][5][6] Their unique structure consists of a 3-substituted-4-hydroxy-6-alkyl-2-pyrone core, featuring a highly functionalized aliphatic chain and a C-glycosyl moiety.[2]

Spectrum of Antifungal Activity

Fusapyrone's activity is potent but selective. It demonstrates significant inhibitory effects against numerous plant pathogenic and mycotoxigenic filamentous fungi, including key species of Aspergillus, Botrytis, and Penicillium.[1][2][7] Notably, it is inactive against yeasts and Gram-positive bacteria, suggesting a mechanism of action that is specific to the physiology of filamentous fungi.[2][7] Fusapyrone (1) has been consistently shown to be more active than its analog, deoxyfusapyrone (2).[7]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for fusapyrone and deoxyfusapyrone against various filamentous fungi, providing a clear quantitative measure of their potent activity.

| Fungal Species | Fusapyrone (1) MIC (µg/mL) | Deoxyfusapyrone (2) MIC (µg/mL) | Reference |

| Botrytis cinerea | 0.78 - 1.56 | 3.12 - 6.25 | [1] |

| Aspergillus parasiticus | 3.12 - 6.25 | 6.25 | [1] |

| Penicillium brevicompactum | 0.78 | 1.56 | [1] |

| Alternaria alternata | 1.56 | 6.25 | [2] |

| Aspergillus flavus | 3.12 | 12.5 | [2] |

Structure-Activity Relationship (SAR) Insights

Initial studies on fusapyrone derivatives have provided valuable insights. Chemical modifications, particularly those that increase the molecule's hydrophobicity (such as pentaacetylation), have been shown to dramatically increase its general zootoxicity in brine shrimp (Artemia salina) bioassays without enhancing its antifungal specificity.[1] This suggests that the native structure of fusapyrone is well-optimized for selective antifungal action and that its water solubility is a key factor in its low toxicity to non-target organisms.[1]

Part 2: A Proposed Mechanism of Action - Targeting Mitochondrial ATP Synthase

The Central Hypothesis: Inhibition of Fungal Energy Production

We hypothesize that fusapyrone's primary mechanism of action is the targeted inhibition of the mitochondrial F1Fo-ATP synthase (also known as Complex V). This enzyme is the terminal complex of the oxidative phosphorylation pathway, responsible for synthesizing the vast majority of cellular ATP. As ATP is the universal energy currency for all vital cellular processes—from nutrient uptake and biosynthesis to cell wall maintenance—its depletion is rapidly fungicidal.

This hypothesis is rooted in several key observations:

-

High Energy Demand of Filamentous Fungi: The rapid, polarized growth of fungal hyphae is an incredibly energy-intensive process, making their ATP supply a critical vulnerability.

-

Precedent from Fungal Metabolites: The Fusarium genus produces a diverse array of secondary metabolites. One such compound, Fusaramin, has been shown to inhibit the growth of Saccharomyces cerevisiae by blocking ATP synthesis through oxidative phosphorylation.[4] This establishes a precedent for mitochondrial targets within the Fusarium metabolome.

-

Known Antifungal Targets: Targeting mitochondrial function is a validated strategy for antifungal development.[8] Several natural products and synthetic compounds exert their effects by disrupting the mitochondrial respiratory chain or ATP synthase itself.[9][10]

Visualizing the Molecular Target

The following diagram illustrates the proposed site of action for fusapyrone within the fungal mitochondrion.

Caption: Workflow for cellular assays to confirm mitochondrial disruption.

Phase 2: In Vitro Target Validation

Causality: While cellular assays suggest an effect on a pathway, they cannot prove direct interaction with a specific enzyme. This phase is designed to demonstrate that fusapyrone directly inhibits the enzymatic activity of isolated F1Fo-ATP synthase, thereby ruling out upstream or indirect effects.

-

Protoplast Formation: Grow a large-scale fungal culture and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.

-

Homogenization: Gently lyse the protoplasts using a Dounce homogenizer in a mitochondrial isolation buffer.

-

Differential Centrifugation: Perform a series of low-speed centrifugation steps to pellet and discard cell debris and nuclei.

-

Mitochondrial Pelleting: Subject the supernatant to high-speed centrifugation (e.g., 12,000 x g) to pellet the mitochondria.

-

Purification: Resuspend and wash the mitochondrial pellet. For higher purity, a Percoll gradient centrifugation step can be included.

-

Quality Control: Assess mitochondrial integrity and function via microscopy and measurement of respiratory control ratio.

-

Assay Principle: The F1Fo-ATP synthase can operate in reverse, hydrolyzing ATP to pump protons. This ATPase activity is easier to measure in vitro and is inhibited by the same compounds that block synthesis. The assay measures the rate of inorganic phosphate (Pi) released from ATP.

-

Reaction Setup: In a microplate well, combine the isolated mitochondria with an assay buffer containing ATP as the substrate.

-

Inhibitor Addition: Add a range of fusapyrone concentrations to the wells. Include a no-drug control and a positive control inhibitor (e.g., oligomycin).

-

Reaction and Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time, then stop the reaction by adding a reagent like malachite green, which forms a colored complex with the released Pi.

-

Quantification: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) and calculate the amount of Pi released using a standard curve.

-

Analysis: Determine the specific activity of the ATPase and calculate the IC50 value for fusapyrone.

Phase 3: Genetic Validation of the Molecular Target

Causality: The most definitive evidence for a drug's mechanism of action comes from genetics. If fusapyrone's target is indeed ATP synthase, then mutations in the genes encoding its subunits should confer resistance. This phase provides that ultimate proof.

-

Selection of Resistant Mutants: Plate a large number of fungal spores (~10^7) on solid agar medium containing a concentration of fusapyrone that is inhibitory to the wild-type strain (e.g., 2-3x MIC).

-

Isolation and Verification: Isolate colonies that emerge after incubation. Re-streak them on fusapyrone-containing medium to confirm the stability of the resistant phenotype. Determine the new, higher MIC for these mutants.

-

Gene Amplification and Sequencing: Extract genomic DNA from both the wild-type and the resistant mutants. Using PCR, amplify the core genes encoding the subunits of F1Fo-ATP synthase (e.g., atp6, atp9, and genes for the alpha and beta subunits of the F1 complex).

-

Sequence Analysis: Sequence the PCR products and compare the sequences from the resistant mutants to the wild-type sequence. Identify any point mutations that result in amino acid substitutions.

-

Confirmation: The consistent identification of mutations within the ATP synthase genes across independently generated resistant mutants provides powerful evidence that this enzyme is the direct target of fusapyrone.

Caption: Logical workflow for genetic validation of the drug target.

Part 4: Concluding Remarks and Future Directions

While the precise mechanism of action of fusapyrone remains to be definitively proven, the hypothesis that it targets the mitochondrial F1Fo-ATP synthase is both plausible and experimentally testable. The blueprint provided in this guide outlines a rigorous, multi-faceted approach to move from cellular-level observations to direct enzymatic and genetic proof.

Successful elucidation of this mechanism would not only solve a long-standing puzzle but would also significantly advance fusapyrone as a lead compound for several reasons:

-

Validated Target: It would confirm that fusapyrone acts on a well-established and essential fungal pathway.

-

Rational Drug Design: Understanding the binding interaction would enable medicinal chemists to design more potent and specific derivatives.

-

Resistance Management: Knowledge of the target allows for proactive monitoring of resistance development in the field or clinic by screening for specific genetic mutations. [11][12] Fusapyrone's combination of high potency, selectivity against filamentous fungi, and low zootoxicity makes it a standout natural product. [1][7]The comprehensive investigation of its mechanism of action is a critical next step in harnessing its full potential for applications in agriculture and medicine.

References

-

Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997-3001. [Link]

-

Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131-1135. [Link]

-

Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal α-pyrones from Fusarium semitectum. Phytochemistry, 36(4), 931-935. [Link]

-

Ghosal, S., et al. (2021). The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management. Microorganisms, 9(11), 2385. [Link]

-

Guerra-Moreno, A. S., et al. (2019). Multiresistant Fusarium Pathogens on Plants and Humans: Solutions in (from) the Antifungal Pipeline? Infection and Drug Resistance, 12, 3727–3737. [Link]

-

Hiramatsu, F., et al. (2006). Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone. The Journal of Antibiotics, 59(11), 704-709. [Link]

-

Li, Y., et al. (2024). Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024). Molecules, 29(22), 5095. [Link]

-

Sang, S., et al. (2023). The ATP Synthase Subunits FfATPh, FfATP5, and FfATPb Regulate the Development, Pathogenicity, and Fungicide Sensitivity of Fusarium fujikuroi. Journal of Fungi, 9(9), 882. [Link]

-

Sang-Kee, J., et al. (2019). Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals. British Journal of Pharmacology, 135(4), 676-684. [Link]

-

Whitehead Institute. (2016, August 11). Disrupting mitochondrial function could improve treatment of fungal infections. [Link]

-

White, T. C., Marr, K. A., & Bowden, R. A. (1998). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 11(2), 382-408. [Link]

-

Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Antifungal Drug Resistance: Evolution, Mechanisms and Impact. Nature Reviews Microbiology, 13(3), 131–143. [Link]

Sources

- 1. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apexbt.com [apexbt.com]

- 4. Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 9. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

A Comparative Analysis of the Bioactivities of Fusapyrone and Deoxyfusapyrone: A Technical Guide for Researchers

Introduction

Fusapyrone and deoxyfusapyrone, two closely related polyketides, are secondary metabolites produced by various species of the fungal genus Fusarium, including F. semitectum and F. mangiferae[1][2]. Initially identified as α-pyrones, their structures were later revised to γ-pyrones[3]. These natural products have garnered significant interest within the scientific community due to their notable antifungal properties. This technical guide provides a comprehensive, in-depth analysis of the comparative bioactivities of fusapyrone and deoxyfusapyrone, designed for researchers, scientists, and professionals in drug development. The guide will delve into their structural differences, comparative antifungal efficacy, differential toxicity, and proposed mechanisms of action, supported by detailed experimental protocols and data visualizations.

Structural Elucidation and Biosynthesis

Fusapyrone and deoxyfusapyrone share a core γ-pyrone structure with a C-glycosyl moiety and a long, functionalized aliphatic side chain[4]. The primary structural distinction between the two compounds is the presence of an additional hydroxyl group on the aliphatic side chain of fusapyrone[2]. This seemingly minor difference has a significant impact on their biological activities.

The biosynthesis of these compounds is a complex process involving a polyketide synthase (PKS), identified as FmPKS40 in F. mangiferae[1][5]. The production of fusapyrone and deoxyfusapyrone is influenced by environmental factors, particularly nitrogen availability, with their biosynthesis being repressed in nitrogen-rich conditions[1][6].

Comparative Bioactivity: A Head-to-Head Analysis

A substantial body of research has focused on the antifungal properties of fusapyrone and deoxyfusapyrone. A consistent finding across multiple studies is that fusapyrone exhibits greater antifungal activity than deoxyfusapyrone against a broad spectrum of filamentous fungi[7][8][9].

Antifungal Spectrum

Both compounds have demonstrated considerable efficacy against various plant pathogenic and mycotoxigenic fungi. However, they are largely inactive against yeasts and the Gram-positive bacterium Bacillus megaterium[7][8].

Table 1: Comparative Antifungal Activity of Fusapyrone and Deoxyfusapyrone

| Fungal Species | Fusapyrone Activity | Deoxyfusapyrone Activity | Reference |

| Alternaria alternata | High | Moderate | [7][8] |

| Aspergillus flavus | High | Moderate | [7][8] |

| Botrytis cinerea | High | Moderate | [7][8] |

| Fusarium spp. | Low to Moderate | Low | [7][8] |

| Penicillium verrucosum | High | Moderate | [7][8] |

| Human Pathogenic Aspergillus spp. | High | Moderate | [7][8] |

| Candida spp. | Inactive | Inactive | [7][8] |

The differential activity is also observed against human pathogenic fungi, with fusapyrone showing more potent inhibition of Aspergillus species[7][8].

Differential Toxicity

A critical aspect of drug development is the assessment of a compound's toxicity. In this regard, fusapyrone and deoxyfusapyrone exhibit a notable divergence.

-

Zootoxicity: In a bioassay using brine shrimp (Artemia salina) larvae, fusapyrone was found to be non-toxic at the highest tested concentration (500 µM). In contrast, deoxyfusapyrone displayed significant toxicity with a median lethal concentration (LC50) of 37.1 µM[7][8][9]. This suggests a more favorable safety profile for fusapyrone.

-

Phytotoxicity: Neither fusapyrone nor deoxyfusapyrone demonstrated any phytotoxic effects in a variety of assays that monitored for plant-cell toxicity, wilting, chlorosis, or necrosis[7][8]. Interestingly, deoxyfusapyrone was observed to stimulate root elongation in tomato seedlings at concentrations of 10 and 100 µM, a bioactivity not reported for fusapyrone[7][8].

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for key bioassays are provided below. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible results.

Antifungal Susceptibility Testing: Agar Well Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of antifungal activity.

Workflow Diagram:

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol:

-

Fungal Inoculum Preparation:

-

Culture the test fungus on a suitable medium (e.g., Potato Dextrose Agar) until sporulation.

-

Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.

-

-

Assay Plate Preparation:

-

Prepare Mueller-Hinton Agar or another suitable agar medium and pour 20 mL into sterile 90 mm Petri dishes.

-

Allow the agar to solidify.

-

Spread 100 µL of the prepared fungal inoculum evenly over the surface of the agar plates.

-

-

Well Creation and Compound Application:

-

Using a sterile cork borer (6 mm diameter), create uniform wells in the agar.

-

Prepare stock solutions of fusapyrone and deoxyfusapyrone in dimethyl sulfoxide (DMSO).

-

Pipette a defined volume (e.g., 50 µL) of each test compound solution into separate wells.

-

Controls: Include a positive control (a known antifungal agent) and a negative control (DMSO alone) in separate wells.

-

-

Incubation and Measurement:

-

Incubate the plates at an optimal temperature for the growth of the test fungus (typically 25-30°C) for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

-

Cytotoxicity Testing: Brine Shrimp (Artemia salina) Lethality Assay

This assay is a simple, rapid, and cost-effective method for preliminary toxicity screening of natural products.

Workflow Diagram:

Caption: Workflow for the Brine Shrimp Lethality Assay.

Step-by-Step Protocol:

-

Hatching of Brine Shrimp:

-

Hatch Artemia salina cysts in a container with artificial seawater under constant aeration and illumination for 24-48 hours.

-

Collect the phototropic nauplii (larvae).

-

-

Assay Setup:

-

Prepare a series of dilutions of fusapyrone and deoxyfusapyrone in artificial seawater.

-

In a multi-well plate or small test tubes, add a defined volume of artificial seawater.

-

Transfer a specific number of nauplii (e.g., 10-15) to each well.

-

Add the test compound dilutions to the respective wells.

-

Controls: Include a positive control (e.g., potassium dichromate) and a negative control (artificial seawater with the same concentration of solvent used for the test compounds).

-

-

Incubation and Data Collection:

-

Incubate the plates for 24 hours under illumination.

-

After the incubation period, count the number of surviving nauplii in each well.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other appropriate statistical methods.

-

Mechanism of Action: Current Understanding and Future Directions

While the precise molecular targets of fusapyrone and deoxyfusapyrone are yet to be fully elucidated, their selective activity against filamentous fungi suggests a mechanism that targets a pathway or structure unique to this group of organisms. The difference in their bioactivity and toxicity, stemming from a single hydroxyl group, points towards the importance of this functional group in target binding or cellular uptake. Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular targets of fusapyrone.

-

Enzyme Inhibition Assays: Screening these compounds against a panel of enzymes essential for fungal growth and survival to pinpoint potential inhibitory activities[10][11][12].

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of fusapyrone and deoxyfusapyrone to further understand the role of different functional groups in their bioactivity[13].

Conclusion

Fusapyrone and deoxyfusapyrone represent a promising class of natural products with significant antifungal potential. The higher potency and lower zootoxicity of fusapyrone make it a particularly attractive candidate for further development as an antifungal agent. The detailed comparative analysis and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating continued investigation into the therapeutic potential of these fascinating fungal metabolites.

References

-

Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Fungal Biology, 2, 671796. [Link]

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]

-

Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]

-

Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 3. [Link]

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. ResearchGate. [Link]

-

Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers. [Link]

-

Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PubMed. [Link]

-

Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed. [Link]

-

Atanasoff-Kardjalieff, A., et al. (2021). Figure 4 from: Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024). MDPI. [Link]

-

Altomare, C., et al. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. PubMed. [Link]

-

Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. MDPI. [Link]

-

Clevenger, K. D., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. PubMed. [Link]

-

Hiramatsu, F., et al. (2006). Isolation and Structure Elucidation of Neofusapyrone From a Marine-Derived Fusarium Species, and Structural Revision of Fusapyrone and Deoxyfusapyrone. PubMed. [Link]

-

Clevenger, K. D., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. ACS Publications. [Link]

-

Atanasov, A. G., et al. (2023). Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes. Frontiers. [Link]

-

Onifade, A. K. (2017). Antimicrobial Activities of Secondary Metabolites from Warm Spring Fungi. IISTE. [Link]

-

Evidente, A., et al. (1994). Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. PubMed. [Link]

Sources

- 1. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes [frontiersin.org]

- 13. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusapyrone: A Technical Guide to its Antifungal Spectrum and Activity Against Aspergillus and Botrytis Species

Introduction

Fusapyrone, a natural α-pyrone metabolite isolated from various Fusarium species, has demonstrated significant potential as a broad-spectrum antifungal agent.[1][2] This technical guide provides an in-depth analysis of the antifungal activity of fusapyrone, with a specific focus on its efficacy against economically and clinically important fungal genera: Aspergillus and Botrytis. These fungi are notorious for their roles as plant pathogens, contaminants in agriculture leading to postharvest diseases, and opportunistic human pathogens.[2][3] The low toxicity of fusapyrone to animal cells, as evidenced by its lack of toxicity against brine shrimp (Artemia salina), further enhances its profile as a promising candidate for various applications.[2][3] This document will delve into the known antifungal spectrum of fusapyrone, explore its potential mechanism of action, and provide detailed protocols for evaluating its efficacy in a research setting.

Antifungal Spectrum of Fusapyrone against Aspergillus and Botrytis Species

Fusapyrone exhibits potent inhibitory activity against a range of filamentous fungi, while notably being inactive against yeasts.[1][2][3] Its efficacy has been documented against several species within the Aspergillus and Botrytis genera.

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for quantifying the antifungal potency of a compound. The following table summarizes the reported MIC values for fusapyrone against various Aspergillus and Botrytis species. It is important to note that fusapyrone has been shown to be consistently more active than its derivative, deoxyfusapyrone.[2][3]

| Fungal Species | MIC (µg/mL) at 24h | Reference |

| Aspergillus carbonarius | 6.0 | [4] |

| Aspergillus niger | 9.9 | [4] |

| Aspergillus tubingensis | 11.6 | [4] |

| Aspergillus parasiticus | 0.78 - 6.25 | [5][6] |

| Botrytis cinerea | 0.78 - 6.25 | [5][6] |

Note: The range in MIC values for A. parasiticus and B. cinerea indicates potential strain-specific variability in susceptibility.

Studies have also demonstrated significant inhibition of fungal growth and morphological alterations at concentrations as low as half the MIC, even after extended incubation periods of 7 days.[4] Furthermore, in practical applications, a 100 µg/mL solution of fusapyrone has been shown to dramatically reduce Aspergillus carbonarius colony-forming units on grapes by up to six orders of magnitude.[4]

Molecular Mechanism of Action: An Emerging Perspective

While the precise molecular target of fusapyrone remains to be fully elucidated, recent research into its biosynthesis provides compelling clues. The production of fusapyrone and its precursor, deoxyfusapyrone, in Fusarium mangiferae has been shown to be dependent on the H3K9 methyltransferase, FmKmt1.[7][8] Deletion of the FmKMT1 gene resulted in a significant reduction in the production of these α-pyrones.[7][8] This suggests a link between epigenetic regulation, specifically histone methylation, and the biosynthesis of fusapyrone.

Histone modifications are critical for regulating gene expression, including the expression of secondary metabolite biosynthetic gene clusters.[9] It is plausible that fusapyrone's antifungal activity could stem from its ability to interfere with essential cellular processes that are themselves regulated by histone modifications in susceptible fungi. Alternatively, the biosynthetic pathway of fusapyrone may offer novel targets for antifungal drug development.

Below is a conceptual diagram illustrating the regulatory role of histone methylation on the fusapyrone biosynthetic gene cluster.

Caption: Conceptual pathway of fusapyrone biosynthesis regulation.

Experimental Protocol: Antifungal Susceptibility Testing

This section provides a detailed, step-by-step methodology for determining the in vitro antifungal susceptibility of Aspergillus and Botrytis species to fusapyrone using a broth microdilution method. This protocol is adapted from established standards such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Aspergillus.[10][11]

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining fusapyrone MIC.

Materials

-

Fusapyrone (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid)

-

Glucose

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (optional, for colorimetric reading)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt (optional)

-

Menadione (optional)

-

Sterile distilled water

-

Sterile saline (0.85% NaCl) with 0.05% Tween 80

-

Vortex mixer

-

Hemocytometer or spectrophotometer for spore counting

-

Cultures of Aspergillus and Botrytis species on appropriate agar plates (e.g., Potato Dextrose Agar)

Step-by-Step Methodology

1. Preparation of Test Medium

-

Prepare RPMI 1640 medium supplemented with 2% glucose.[10][11]

-

Buffer the medium to pH 7.0 with 0.165 M MOPS.

-

Sterilize by filtration and store at 4°C.

2. Preparation of Fusapyrone Stock Solution

-

Dissolve fusapyrone in DMSO to a high concentration (e.g., 10 mg/mL).

-

Prepare serial dilutions of the fusapyrone stock solution in DMSO.

-

Further dilute these concentrations 1:50 in the test medium to achieve the final desired concentrations for the assay. The final DMSO concentration should not exceed 2%.[12]

3. Inoculum Preparation

-

For Aspergillus species:

-

Harvest conidia from 5-7 day old cultures by flooding the agar surface with sterile saline-Tween solution.

-

Gently scrape the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and vortex.

-

Allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a concentration of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.[10][11]

-

-

For Botrytis cinerea:

-

Prepare a conidial suspension from 7-14 day old cultures.

-

Adjust the spore suspension to a concentration of approximately 8 x 10^5 to 1.6 x 10^6 spores/mL.[13]

-

4. Microplate Assay

-

Pipette 100 µL of each fusapyrone concentration into the wells of a 96-well plate.

-

Include a drug-free well as a positive growth control (containing medium with 2% DMSO) and a well with medium only as a negative control (sterility blank).[12]

-

Inoculate each well (except the negative control) with 100 µL of the prepared fungal inoculum. This will result in a final inoculum concentration of 1 x 10^5 to 2.5 x 10^5 CFU/mL for Aspergillus and 4 x 10^5 to 8 x 10^5 spores/mL for Botrytis.

5. Incubation

-

Incubate the plates at 35°C for Aspergillus species for approximately 48 hours.[10][11]

-

For Botrytis cinerea, incubate at 21°C in the dark, with shaking (150 rpm), for 24 hours.[13]

6. MIC Determination

-

Visual Reading: The MIC is defined as the lowest concentration of fusapyrone that causes complete visual inhibition of growth.[10][11]

-

Spectrophotometric Reading (Optional):

-

For a more quantitative assessment, a colorimetric assay using XTT can be employed.[12]

-

Prepare a solution of XTT (200 µg/mL) and menadione (25 µM).

-

Add 50 µL of the XTT-menadione solution to each well.

-

Incubate for an additional 2 hours.

-

Read the optical density at 450 nm. The MIC can be defined as the lowest drug concentration showing a significant reduction (e.g., ≥50% or ≥90%) in color development compared to the positive control.

-

Conclusion and Future Directions

Fusapyrone demonstrates significant and selective antifungal activity against key species of Aspergillus and Botrytis. Its natural origin and low zootoxicity make it an attractive candidate for further investigation in agricultural and pharmaceutical applications. While the precise mechanism of action is still under investigation, the link to epigenetic regulation through histone methylation opens up exciting new avenues for research into its mode of action and for the discovery of novel antifungal targets. The standardized protocols provided in this guide offer a robust framework for researchers to further explore the antifungal properties of fusapyrone and its derivatives, paving the way for potential new strategies to combat fungal pathogens.

References

-

Arendrup, M. C., et al. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. The University of Manchester. [Link]

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1133-1137. [Link]

-

Berkow, E. L., & Lockhart, S. R. (2019). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(1), e00069-19. [Link]

-

Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]

-

Altomare, C., et al. (2000). Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum. PubMed. [Link]

-

Altomare, C., et al. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. ResearchGate. [Link]

-

Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. Frontiers in Microbiology. [Link]

-

Evidente, A., et al. (2004). Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. PubMed. [Link]

-

Chen, J., et al. (2022). Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Meletiadis, J., et al. (2001). Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species. Journal of Clinical Microbiology, 39(9), 3402-3408. [Link]

-

Pfaller, M. A. (2019). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 5(4), 105. [Link]

-

Atanasoff-Kardjalieff, A., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae. PMC. [Link]

-

ResearchGate. Structure formulae of fusapyrone and deoxyfusapyrone (1 and 2). [Link]

-

ResearchGate. FIGURE 4 | Biosynthesis of fusapyrone (FPY) and deoxyfusapyrone (dFPY)... [Link]

-

Li, Y., et al. (2023). Fusarium-Derived Secondary Metabolites with Antimicrobial Effects. Toxins, 15(4), 281. [Link]

-

Al-Ameide, A. M., et al. (2024). Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. Frontiers in Fungal Biology. [Link]

-

Chen, S., et al. (2012). Microtiter Method to Test the Sensitivity of Botrytis cinerea to Fungicides. Journal of Agricultural Biotechnology, 20(6), 689-696. [Link]

-

Favilla, M., et al. (2008). Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone. Applied and Environmental Microbiology, 74(7), 2248-2253. [Link]

-

Akgul, D. S., & Ozgonen, H. (2012). Sensitivity of Botrytis cinerea Isolates Against Some Fungicides Used In Vineyards. African Journal of Biotechnology, 11(8), 1899-1908. [Link]

-

ResearchGate. Microtiter Method to Test the Sensitivity of Botrytis cinerea to Boscalid. [Link]

-

Vasile, C., et al. (2021). A novel approach to control Botrytis cinerea fungal infections: uptake and biological activity of antifungals encapsulated in nanostructured systems. Scientific Reports, 11(1), 1-13. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. Biological characterization of fusapyrone and deoxyfusapyrone, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of Species of the Aspergillus Section Nigri and Ochratoxin A Production in Grapes by Fusapyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 9. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 12. Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.caass.org.cn [journals.caass.org.cn]

Structure-Activity Relationship (SAR) of Fusapyrone Derivatives

Technical Guide for Drug Development & Agrochemical Research

Executive Summary

Fusapyrone (FP) and its deoxy-analog, deoxyfusapyrone (DFP), are

This guide analyzes the critical structural determinants governing this selectivity. The core directive for medicinal chemists is the preservation of polarity . SAR studies indicate that the amphiphilic nature of the molecule—balanced by the hydrophilic glycosyl moiety and the lipophilic polyunsaturated side chain—is the primary driver of its antifungal efficacy. Modifications that disrupt this balance, particularly those increasing lipophilicity (e.g., acetylation), drastically reduce antifungal potency while simultaneously increasing general toxicity.

Chemical Architecture & Pharmacophore

The fusapyrone scaffold consists of three distinct structural domains. Understanding the interplay between these domains is essential for rational derivative design.

The Core Scaffold

- -Pyrone Ring: A 4-hydroxy-2-pyrone core.

-

C-Glycosyl Moiety (C-3): A 4-deoxy-

-xylo-hexopyranosyl sugar attached at the C-3 position. -

Polyunsaturated Side Chain (C-6): A complex, highly functionalized aliphatic chain containing multiple methyl groups and conjugated double bonds.

Visualization of the Scaffold

The following diagram illustrates the core structure and the numbering system used in SAR discussions.

Figure 1: Modular decomposition of the fusapyrone pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The SAR of fusapyrone is defined by a steep "activity cliff." Minor modifications often lead to a complete loss of antifungal specificity.

The Polarity-Toxicity Axis

The most critical finding in fusapyrone SAR is the correlation between hydrophobicity and nonspecific toxicity .

-

Natural State (High Polarity): The presence of free hydroxyl groups on the sugar and the pyrone ring maintains water solubility. This state correlates with high antifungal activity and low zootoxicity.

-

Acetylated State (High Lipophilicity): Masking hydroxyl groups (e.g., pentaacetyl-fusapyrone) drastically increases hydrophobicity. This results in:

-

Loss of Antifungal Activity: MIC values skyrocket (potency drops).

-

Increase in Zootoxicity: Toxicity against Artemia salina (brine shrimp) increases significantly, suggesting the molecule acts as a nonspecific membrane disruptor rather than a targeted inhibitor.

-

Domain-Specific SAR Data

| Structural Domain | Modification | Effect on Antifungal Activity | Effect on Toxicity | Mechanistic Insight |

| C-Glycosyl (Sugar) | Acetylation of OH groups | Abolished | Increased | Hydroxyls are critical for uptake or target binding. |

| Periodate Oxidation | Abolished | Low | Integrity of the sugar ring is essential. | |

| Pyrone Ring | 4-O-Methylation | Reduced | Low | The 4-OH tautomer is likely the active species. |

| Side Chain | Acetylation of OH groups | Abolished | Increased | Side chain polarity modulates membrane insertion depth. |

| Whole Molecule | Pentaacetylation | Abolished | High | Global lipophilicity shifts mechanism to nonspecific toxicity. |

SAR Decision Map

The following logic map guides synthetic modifications based on observed biological outcomes.

Figure 2: The "Activity Cliff" in fusapyrone derivatives. Most modifications lead to loss of specific activity.

Mechanism of Action (MoA)

While a specific protein target (e.g., an enzyme) remains elusive, recent evidence points to a mechanism involving biofilm disruption and selective membrane interaction .

Biofilm Inhibition

Recent studies (2023) have shown that fusapyrones actively inhibit and disrupt Candida albicans biofilms.[1] They reduce hyphae formation and decrease surface adherence.[1] This suggests the compound interferes with the signaling pathways or structural components required for the yeast-to-hyphae transition, a critical virulence factor.

Selectivity Profile

-

Target: Filamentous fungi (e.g., Botrytis cinerea, Aspergillus spp.).[2]

-

Non-Target: Yeasts (Saccharomyces, Pichia) and Mammalian cells.

-

Hypothesis: The specific geometry of the polyene side chain, combined with the sugar anchor, may target specific lipid domains (e.g., lipid rafts) unique to the membranes of filamentous fungi, differing from the ergosterol-binding mechanism of Amphotericin B.

Experimental Protocols

Antifungal Susceptibility Assay (Microdilution)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against filamentous fungi.

-

Preparation: Dissolve fusapyrone derivatives in DMSO (stock 10 mg/mL).

-

Inoculum: Prepare a spore suspension of Botrytis cinerea or Aspergillus parasiticus (

– -

Plating: In a 96-well microplate, add 100

L of inoculum per well. -

Treatment: Add derivatives in serial dilutions (range: 0.1 – 100

g/mL). Ensure final DMSO concentration is <1%. -

Incubation: Incubate at 25°C for 48–72 hours.

-

Readout: MIC is defined as the lowest concentration showing complete inhibition of visible growth compared to untreated controls.

Artemia salina Toxicity Assay

Purpose: A rapid proxy for general zootoxicity and membrane disruption potential.

-

Hatching: Hatch Artemia salina cysts in artificial seawater (3.5% salinity) at 25°C with aeration for 24 hours.

-

Transfer: Transfer 10–15 nauplii (larvae) into 24-well plates containing 1 mL of seawater.

-

Treatment: Add derivatives at concentrations of 10, 50, and 100

M. -

Incubation: Incubate at 25°C in the dark for 24 hours.

-

Quantification: Count the number of surviving nauplii.

-

Calculation: Calculate

(Lethal Concentration 50%).-

Interpretation: High toxicity (

M) in this assay, combined with low antifungal activity, indicates nonspecific membrane toxicity (undesirable).

-

Synthesis & Future Outlook

The total synthesis of fusapyrone is complex due to the multiple chiral centers in the side chain and the C-glycosyl bond.

-

Current Status: Modular synthesis of deoxyfusapyrone has been achieved, utilizing convergent strategies to couple the pyrone core with the polyene chain.

-

Future Direction:

-

Simplified Analogues: Research should focus on simplifying the polyene chain while retaining the polar head group (sugar/pyrone) to maintain selectivity while reducing synthetic complexity.

-

Biofilm Targeting: Given the recent data on biofilm disruption, derivatives should be screened specifically for anti-biofilm activity in clinical pathogens like C. albicans and C. auris.

-

References

-

Altomare, C., Pengue, R., Favilla, M., Evidente, A., & Visconti, A. (2004). Structure-Activity Relationships of Derivatives of Fusapyrone, an Antifungal Metabolite of Fusarium semitectum. Journal of Agricultural and Food Chemistry, 52(10), 2997–3004. Link

-

Evidente, A., Conti, L., Altomare, C., Bottalico, A., Sindona, G., Segre, A. L., & Logrieco, A. (1994). Fusapyrone and deoxyfusapyrone, two antifungal

-pyrones from Fusarium semitectum.[2][3] Natural Toxins, 2(1), 4-13. Link -

Altomare, C., Perrone, G., Zonno, M. C., Evidente, A., Pengue, R., Fanti, F., & Polonelli, L. (2000). Biological Characterization of Fusapyrone and Deoxyfusapyrone, Two Bioactive Secondary Metabolites of Fusarium semitectum. Journal of Natural Products, 63(8), 1131–1135. Link

-

Tietze, L. F., & Bell, H. P. (2003). The synthesis of deoxyfusapyrone. 2. Preparation of the bis-trisubstituted olefin fragment and its attachment to the pyrone moiety. Chemistry – A European Journal, 9(12), 2762-2764. Link

-

Atanasoff-Kardjalieff, A. K., et al. (2021). Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae.[4] Frontiers in Microbiology, 12, 686737. Link

-

Cochrane, J. R., et al. (2023). Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Journal of Natural Products, 86(7), 1754-1764. Link

Sources

- 1. Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sci-hub.st [sci-hub.st]

- 4. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

Fusapyrone Activity on Candida albicans Biofilm Formation

Executive Summary

Fusapyrone (FPY) , a polyketide-derived

This guide details the mechanistic basis of Fusapyrone’s activity, provides validated protocols for assessing its efficacy, and analyzes its potential as a biofilm-disrupting lead compound that minimizes selective pressure for resistance.

Chemical Identity & Structural Properties

Fusapyrone is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone.[2][3][4][5][6] Its structure is characterized by a 4-deoxy-

| Property | Description |

| Chemical Class | |

| Source Organism | Fusarium semitectum, Fusarium mangiferae |

| Molecular Formula | C |

| Solubility | Soluble in Methanol, DMSO; Low water solubility |

| Key Structural Feature | Glycosyl residue at C-3; Aliphatic chain at C-6 |

Mechanism of Action: The Anti-Virulence Pathway

The efficacy of Fusapyrone against C. albicans is not driven by cytotoxicity (cell death) but by morphogenetic interference . C. albicans pathogenicity relies heavily on its ability to switch from a yeast form (commensal) to a hyphal form (invasive/biofilm-forming).

Disruption of Hyphal Transition

Biofilm formation proceeds in three phases: Adhesion, Proliferation/Hyphal transition, and Maturation. Fusapyrone arrests the development at the Adhesion and Early Proliferation stages.

-

Target: Yeast-to-Hyphae transition machinery.

-

Effect: FPY-treated cells remain predominantly in the yeast (blastospore) phase.

-

Outcome: Without hyphae, the biofilm lacks the structural "scaffold" required for 3D architecture, resulting in a sparse, easily detached monolayer.

Surface Adhesion Blockade

Recent structural elucidation (2023) indicates that Fusapyrone reduces the surface adherence capabilities of planktonic cells. This suggests interference with adhesin expression (e.g., ALS gene family) or physical masking of cell wall adhesins.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between standard fungicidal action and Fusapyrone's anti-biofilm mechanism.

Caption: Fusapyrone blocks the critical yeast-to-hyphae transition, forcing cells into a non-adherent yeast state preventing biofilm maturation.

Experimental Protocols

To validate Fusapyrone activity, researchers must distinguish between growth inhibition (planktonic MIC) and biofilm inhibition. The following protocols are designed to isolate these variables.

Protocol A: Biofilm Inhibition Assay (XTT Reduction)

Purpose: Quantify the inhibition of metabolic activity in developing biofilms.[8]

Reagents:

-

RPMI 1640 medium (buffered with MOPS).

-

XTT Solution (0.5 mg/mL in PBS).

-

Menadione (1 mM in acetone).

-

96-well polystyrene microtiter plates.

Workflow:

-

Inoculum Preparation: Adjust C. albicans overnight culture to

cells/mL in RPMI 1640. -

Treatment: Add

of inoculum to wells containing Fusapyrone (concentration range: -

Incubation: Incubate at

for 24 hours (static) to allow biofilm formation. -

Washing: Carefully aspirate supernatant (planktonic cells) and wash wells

with PBS. Critical: Do not disturb the sessile layer. -

Quantification: Add

of XTT/Menadione solution. Incubate in dark for 2 hours at -

Read: Measure absorbance at 490 nm using a microplate reader.

Protocol B: Hyphal Morphogenesis Visual Assay

Purpose: Confirm that biofilm inhibition is due to hyphal blockade.

Workflow:

-

Induction: Use Spider Medium or RPMI + 10% Fetal Bovine Serum (FBS) as a strong hyphal inducer.

-

Seeding: Inoculate 6-well plates containing sterile glass coverslips with

cells/mL. -

Treatment: Treat with Fusapyrone at sub-MIC concentrations (e.g.,

). -

Microscopy: After 4-6 hours at

, remove coverslips, fix with 4% paraformaldehyde, and stain with Calcofluor White. -

Analysis: Visualize under fluorescence microscopy. Untreated cells will show long germ tubes; FPY-treated cells should appear as yeast clusters.

Experimental Workflow Diagram

Caption: Differential workflow demonstrating the necessity of specific biofilm assays to detect Fusapyrone activity.

Data Analysis: Efficacy & Selectivity Profile

The following table summarizes the typical activity profile of Fusapyrone compared to a standard antifungal (Fluconazole). Note the "Anti-Virulence" signature: high MIC but low Biofilm Inhibitory Concentration (BIC).

| Parameter | Fusapyrone (FPY) | Fluconazole (FLC) | Interpretation |

| Planktonic MIC | FPY does not kill free-floating yeast. | ||

| Biofilm IC | FPY is potent against biofilm initiation. | ||

| Hyphal Inhibition | Strong | Variable | FPY targets morphogenesis directly. |

| Mammalian Toxicity | Low (LC | Low | FPY has a favorable safety window. |

*Dependent on strain resistance. **Azoles are notoriously ineffective against mature biofilms. ***Tested on Artemia salina and mammalian fibroblast lines.

Safety & Future Outlook

Fusapyrone exhibits low zootoxicity in Artemia salina assays and mammalian cell lines (e.g., fibroblasts), making it a promising lead structure. Its lack of fungicidal activity is a strategic advantage:

-

Reduced Resistance Pressure: Since it does not kill the organism, the evolutionary pressure to develop resistance is significantly lower than for fungicidal drugs.

-

Microbiome Preservation: It is less likely to disrupt beneficial commensal yeast populations that are not in a pathogenic/biofilm state.

Recommendation for Development: Future medicinal chemistry efforts should focus on improving the water solubility of Fusapyrone derivatives while retaining the aliphatic chain essential for its membrane/interface interactions.

References

-

Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. Source: Journal of Organic Chemistry (2023) URL:[Link]

-

Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Source:[2][3][4][5][6][9][10][11] Natural Toxins (1994) URL:[10][Link]

-